molecular formula C13H17ClINO3 B8214100 tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate

tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate

Cat. No.: B8214100
M. Wt: 397.63 g/mol
InChI Key: JXTZSRMEOSATQE-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl carbamate group attached to a phenoxyethyl chain, which is further substituted with chlorine and iodine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenoxyethyl halide. The reaction is usually carried out in the presence of a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide . The reaction conditions are mild, and the product is obtained in high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the phenoxyethyl chain. Common reagents include sodium azide and potassium thiocyanate.

    Oxidation and Reduction: The phenoxyethyl chain can be oxidized or reduced under appropriate conditions. For example, oxidation with potassium permanganate can yield phenoxyacetic acid derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, cesium carbonate, tetrabutylammonium bromide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Substitution: Azido and thiocyanato derivatives.

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Reduced phenoxyethyl derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery and development .

Medicine: In medicinal chemistry, the compound is used to synthesize potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the chemical industry, the compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under acidic or basic conditions, releasing the free amine. This property is exploited in organic synthesis to protect amine functionalities during multi-step reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate is unique due to the presence of both chlorine and iodine substituents on the phenoxyethyl chain. This dual substitution enhances its reactivity and allows for a wider range of chemical transformations compared to simpler carbamates.

Properties

IUPAC Name

tert-butyl N-[2-(4-chloro-3-iodophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClINO3/c1-13(2,3)19-12(17)16-6-7-18-9-4-5-10(14)11(15)8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTZSRMEOSATQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClINO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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